Fosinopril Sodium

Catalog No.
S528382
CAS No.
88889-14-9
M.F
C30H45NNaO7P
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosinopril Sodium

CAS Number

88889-14-9

Product Name

Fosinopril Sodium

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39+;/m1./s1

InChI Key

TVTJZMHAIQQZTL-LVCDZQEYSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Dynacil, Fosenopril, Fosinil, Fosinopril, Fosinopril Sodium, Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer, Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer, Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer, Fosinorm, Fositens, Fozitec, Hiperlex, Monopril, Newace, Sodium, Fosinopril, SQ 28,555, SQ 28555, SQ-28,555, SQ-28555, SQ28,555, SQ28555, Staril, Tenso Stop, Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Description

The exact mass of the compound Monopril is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Monopril is a brand name for the drug Lisinopril, which belongs to a class of medications called angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors work by blocking the production of angiotensin II, a hormone that causes blood vessels to constrict. This relaxation of blood vessels lowers blood pressure [].

Hypertension (High Blood Pressure):

Monopril is a well-established treatment for hypertension, with numerous studies demonstrating its efficacy in lowering blood pressure. It is often prescribed as a first-line therapy due to its effectiveness and tolerability [].

Heart Failure:

Monopril has been shown to improve symptoms and reduce mortality in patients with heart failure. It works by reducing afterload (the force against which the heart contracts) and improving cardiac function [].

Diabetic Nephropathy:

Monopril can help slow the progression of kidney disease in patients with diabetes. It does this by protecting the kidneys from the damaging effects of high blood pressure and high blood sugar [].

Other Potential Applications:

Research is ongoing to explore the potential benefits of Monopril in other conditions, such as stroke prevention and cognitive decline. However, more research is needed to confirm these potential benefits [].

Fosinopril Sodium is a synthetic compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and heart failure. It is chemically designated as sodium (2S,4S)-4-cyclohexyl-1-{2-[(S)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl}pyrrolidine-2-carboxylate. This compound is unique among ACE inhibitors due to its phosphinate structure, which enhances its pharmacological profile and therapeutic applications. Fosinopril Sodium is marketed under the trade name Monopril and is notable for its long half-life and ability to be metabolized in both the liver and kidneys, making it suitable for patients with renal impairment .

Fosinopril is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include dizziness, headache, cough, and fatigue. More serious side effects, though rare, can occur. It is crucial to consult a physician before using Monopril, especially for individuals with certain medical conditions.

Safety Information:

  • Contraindications: Hypersensitivity to fosinopril or other ACE inhibitors, history of angioedema related to ACE inhibitor therapy, pregnancy, and breastfeeding.
  • Drug Interactions: Fosinopril can interact with other medications, including diuretics, potassium supplements, and lithium. It is important to disclose all medications being taken to a healthcare professional.

Fosinopril Sodium acts as an ester prodrug that undergoes hydrolysis to form its active metabolite, fosinoprilat. This transformation occurs primarily in the gastrointestinal tract and liver, where esterases catalyze the hydrolysis reaction:

Fosinopril SodiumHydrolysisFosinoprilat\text{Fosinopril Sodium}\xrightarrow{\text{Hydrolysis}}\text{Fosinoprilat}

Fosinoprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

The primary biological activity of Fosinopril Sodium involves its role as an ACE inhibitor. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion from the adrenal cortex. The resulting decrease in angiotensin II levels leads to:

  • Lowered Blood Pressure: Effective in treating hypertension by promoting vasodilation.
  • Reduced Aldosterone Levels: This contributes to decreased sodium retention and increased potassium levels in the serum.
  • Cardioprotection: It helps protect cardiac tissue from remodeling effects induced by angiotensin II, thereby aiding in heart failure management .

The synthesis of Fosinopril Sodium involves several steps that typically include:

  • Formation of the Phosphinate Group: The synthesis begins with the preparation of a phosphinate ester.
  • Coupling Reaction: The phosphinate is then coupled with a cyclohexyl-proline derivative.
  • Formation of the Ester Prodrug: The final step involves esterification to yield Fosinopril Sodium.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows this framework to ensure high purity and yield of the final product .

Fosinopril Sodium is primarily used for:

  • Hypertension Management: It is effective in lowering blood pressure in patients with mild to moderate hypertension.
  • Heart Failure Treatment: It serves as an adjunct therapy for congestive heart failure.
  • Renal Disease Progression: It slows down the progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy .

Additionally, it has been used off-label for conditions such as acute myocardial infarction and HIV-associated nephropathy.

Fosinopril Sodium exhibits several clinically significant interactions:

  • Potassium-Sparing Diuretics: Co-administration can lead to hyperkalemia due to reduced potassium excretion.
  • Lithium: Fosinopril may increase lithium levels by slowing its elimination, necessitating careful monitoring.
  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Concurrent use can impair renal function, particularly in elderly patients .

These interactions highlight the importance of monitoring patient responses and adjusting dosages accordingly.

Fosinopril Sodium stands out among ACE inhibitors due to its unique phosphinate structure and dual metabolic pathways. Here are some similar compounds for comparison:

Compound NameStructure TypeUnique Features
EnalaprilCarboxylateShorter half-life; primarily renal excretion
LisinoprilDipeptideNo hepatic metabolism; mainly renal clearance
CaptoprilThiolFirst ACE inhibitor; not suitable for patients with renal impairment due to sulfhydryl group
RamiprilCarboxylateLong half-life; prodrug requiring hepatic activation

Uniqueness of Fosinopril Sodium

Fosinopril's ability to be metabolized by both liver and kidney pathways allows it to be particularly beneficial for patients with compromised renal function. This characteristic differentiates it from other ACE inhibitors that are primarily renally excreted or require hepatic activation .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

7

Exact Mass

585.28313405 g/mol

Monoisotopic Mass

585.28313405 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NW2RTH6T2N

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (86.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Fosinopril sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zhang DW, Zhang L, Liu JG, Wang CL, Shi DZ, Chen KJ. [Protective effect of
2: Jancić B, Medenica M, Ivanović D, Janković S, Malenović A. Monitoring of
3: Janci B, Medenica M, Ivanović D, Malenović A, Marković S. Microemulsion liquid
4: Mousa D, Rassoul Z, Popovich W, Hassan A, Margate V, Hawas F, Suleiman M, Al
5: Migdalis IN, Gerolimou B, Kozanidou G, Hatzigakis SM, Karmaniolas KD. Effect
6: Lewen N, Schenkenberger M, Larkin T, Conder S, Brittain HG. The determination
7: Wang Z, Morris KR, Chu B. Aggregation behavior of fosinopril sodium--a new
8: Lozano R, Warren FV Jr, Perlman S, Joseph JM. Quantitative analysis of
9: Friberg SE, Moaddel T, Morris KR, Abramowitz R, Amsberry KL. A lamellar liquid
10: Desmet W, Vrolix M, De Scheerder I, Van Lierde J, Willems JL, Piessens J.
11: Brittain HG, Morris KR, Bugay DE, Thakur AB, Serajuddin AT. Solid-state NMR
12: Thakur AB, Morris K, Grosso JA, Himes K, Thottathil JK, Jerzewski RL, Wadke
13: Duchin KL, Waclawski AP, Tu JI, Manning J, Frantz M, Willard DA.
14: Waldemar G, Ibsen H, Strandgaard S, Andersen AR, Rasmussen S, Paulson OB. The
15: Morrison RA, Singhvi SM, Peterson AE, Pocetti DA, Migdalof BH. Relative
16: Singhvi SM, Duchin KL, Morrison RA, Willard DA, Everett DW, Frantz M.

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